

Comparative Analysis of UPGL00004 Cross-Reactivity with Glutaminase Isoforms

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Compound of Interest		
Compound Name:	UPGL00004	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of **UPGL00004** against different human glutaminase isoforms. The information presented is based on available experimental data to assist researchers and drug development professionals in evaluating the selectivity and potential applications of this compound.

Introduction to Glutaminase Isoforms and UPGL00004

Glutaminase (GLS) is a critical enzyme in cellular metabolism, catalyzing the hydrolysis of glutamine to glutamate. In humans, there are two main genes that encode for glutaminase: GLS1 and GLS2. The GLS1 gene gives rise to two splice variants: kidney-type glutaminase (KGA) and glutaminase C (GAC). The GLS2 gene encodes the liver-type glutaminase (LGA). These isoforms exhibit distinct tissue distribution and kinetic properties, and their dysregulation is implicated in various diseases, particularly cancer.

UPGL00004 is a potent, orally active, allosteric inhibitor of glutaminase C (GAC).[1][2] It belongs to a class of compounds that are analogs of BPTES (bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide), which are known to bind to an allosteric site at the dimer-dimer interface of the active GAC tetramer, stabilizing it in an inactive conformation.[3][4]

Quantitative Comparison of Inhibitory Activity



The following table summarizes the available quantitative data on the inhibitory potency of **UPGL00004** against different glutaminase isoforms.

Isoform	Inhibitor	IC50	Kd	Reference
GAC (Glutaminase C)	UPGL00004	29 nM	27 nM	[1][5][6]
KGA (Kidney- type Glutaminase)	UPGL00004	Potent inhibition reported, specific IC50 not publicly available	Not available	[7]
GLS2 (Liver-type Glutaminase)	UPGL00004	Insensitive	Not available	[4]

Note: While a specific IC50 value for **UPGL00004** against the KGA isoform is not publicly available, literature describing BPTES analogs, including **UPGL00004**, indicates "potent inhibition of KGA".[7] BPTES and its analogs are known to inhibit both GAC and KGA.[8] In contrast, GLS2 is reported to be insensitive to this class of inhibitors due to differences in the activation loop where these allosteric inhibitors bind.[4]

Experimental Protocols

The following is a detailed methodology for a key experiment to determine the inhibitory activity of **UPGL00004** against glutaminase isoforms, based on the protocol described by Huang Q, et al. (2018).[9]

In Vitro Glutaminase Activity Assay (Coupled Enzyme Assay)

This assay measures the production of glutamate, the product of the glutaminase reaction, through a coupled reaction with glutamate dehydrogenase (GDH), which results in the production of NADH that can be quantified spectrophotometrically.

Materials:

Recombinant human GAC, KGA, or GLS2 protein



- L-glutamine
- UPGL00004 (or other inhibitors) dissolved in DMSO
- Tris-acetate buffer (pH 8.6)
- EDTA
- Potassium phosphate (KH2PO4)
- Glutamate Dehydrogenase (GDH)
- NAD+
- Hydrochloric acid (HCl)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing
 Tris-acetate buffer, EDTA, and L-glutamine.
- Inhibitor Addition: Add varying concentrations of UPGL00004 (or a DMSO vehicle control) to the appropriate wells.
- Enzyme Addition: Add the recombinant glutaminase isoform (GAC, KGA, or GLS2) to the wells to initiate the reaction.
- Activation: Immediately add potassium phosphate to the wells to activate the glutaminase.
- Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 10-30 minutes).
- · Reaction Quenching: Stop the glutaminase reaction by adding HCl to each well.



- Coupled Reaction: To quantify the glutamate produced, add a second reaction mixture containing GDH and NAD+.
- Second Incubation: Incubate the plate to allow for the conversion of glutamate to α -ketoglutarate and the concomitant reduction of NAD+ to NADH.
- Absorbance Measurement: Measure the absorbance at 340 nm using a microplate reader.
 The increase in absorbance is directly proportional to the amount of NADH produced, and thus to the glutaminase activity.
- Data Analysis: Calculate the percent inhibition for each concentration of UPGL00004 relative
 to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the
 logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Determining Glutaminase Inhibition

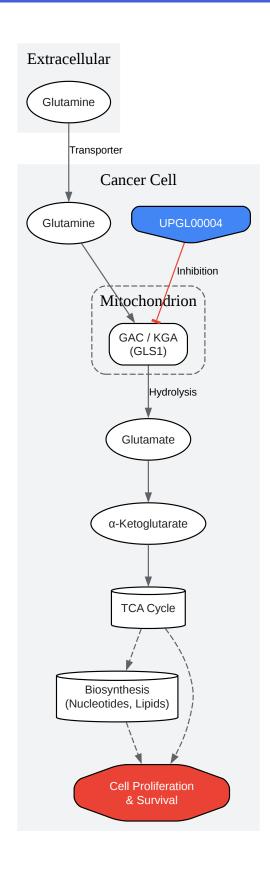


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Caption: Workflow for determining the IC50 of **UPGL00004** against glutaminase isoforms.

Signaling Context of Glutaminase Inhibition in Cancer





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Caption: Allosteric inhibition of GAC/KGA by UPGL00004 disrupts cancer cell metabolism.



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